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Application Notes and Protocols: Investigating (S)-Gossypol's Antimicrobial and Antiviral Activities

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Compound of Interest		
Compound Name:	(S)-Gossypol (acetic acid)	
Cat. No.:	B8068741	Get Quote

Introduction

(S)-Gossypol, the levorotatory enantiomer of gossypol, is a natural polyphenolic aldehyde derived from the cotton plant (Gossypium spp.).[1] This compound has garnered significant scientific interest due to its wide range of biological activities, including antimicrobial, antiviral, and antiparasitic properties.[2][3][4] As a chiral molecule, the biological effects of gossypol can differ between its enantiomers, with studies indicating that the (-) enantiomer, or (S)-Gossypol, often exhibits higher potency. These application notes provide a summary of the known antimicrobial and antiviral activities of (S)-Gossypol, detailed protocols for its investigation, and visual workflows to guide researchers in the fields of microbiology, virology, and drug development.

Section 1: Antimicrobial Activity of (S)-Gossypol Application Note

(S)-Gossypol and its related forms have demonstrated notable activity against a range of bacteria, particularly Gram-positive organisms and the microaerophilic bacterium Helicobacter pylori. The primary mechanism for its antibacterial action against bacteria like Bacillus subtilis and Staphylococcus aureus (including MRSA) is the inhibition of the essential cell division protein, FtsZ.[5][6] By interfering with FtsZ's GTPase activity and its ability to form the Z-ring, gossypol effectively halts bacterial cytokinesis, leading to cell filamentation and eventual lysis.



[5][6][7] Furthermore, gossypol exhibits a bacteriostatic effect against multiple clinical strains of H. pylori and potently inhibits urease, a key enzyme for the bacterium's survival and pathogenesis in the gastric environment.[8]

Data Presentation: Antimicrobial Efficacy

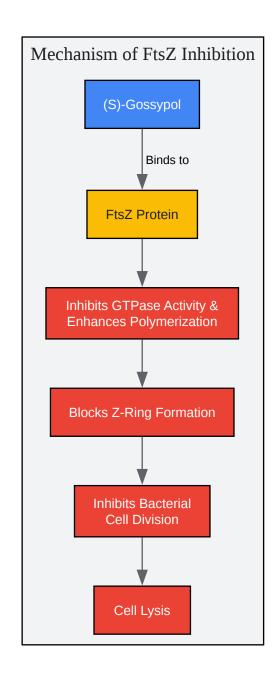
The following table summarizes the minimum inhibitory concentrations (MIC) and 50% inhibitory concentrations (IC50) for gossypol and its acetate form against various bacterial species.

Compound	Bacterial Strain	MIC (μg/mL)	IC50 (μM)	Reference
Gossypol Acetate	Bacillus subtilis 168	4	-	[7]
Gossypol Acetate	Staphylococcus aureus 29213	8	-	[7]
Gossypol	Helicobacter pylori (Clinical Strains)	3.51 - 4.14	-	[8]
Gossypol	Helicobacter pylori Urease (Enzyme)	-	3.3	[8]

Note: Gossypol acetate is a racemic mixture of (+)- and (-)-gossypol.

Visualization: Antimicrobial Mechanism of Action





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Caption: Mechanism of (S)-Gossypol's antibacterial activity via FtsZ inhibition.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

1. Principle: This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is described



here.

2. Materials:

- (S)-Gossypol stock solution (e.g., 1 mg/mL in DMSO)
- Bacterial strains (e.g., S. aureus, B. subtilis)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader (600 nm)
- Positive control antibiotic (e.g., Vancomycin)
- Negative control (broth only)
- Solvent control (broth with DMSO)
- 3. Procedure:
- Bacterial Inoculum Preparation:
 - Culture bacteria overnight on an appropriate agar plate.
 - Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5
 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
 - Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
- Compound Dilution:
 - Add 100 μL of CAMHB to all wells of a 96-well plate.
 - Add 100 μL of the (S)-Gossypol stock solution to the first well of a row and mix, creating a
 1:2 dilution.



 \circ Perform a 2-fold serial dilution by transferring 100 μ L from the first well to the second, and so on, across the plate. Discard 100 μ L from the last well.

Inoculation:

- \circ Add 100 μ L of the prepared bacterial inoculum to each well containing the compound dilutions. This brings the final volume to 200 μ L and halves the compound concentration in each well.
- Include control wells:
 - Positive Control: Bacteria with a known antibiotic.
 - Negative Control: Broth only (no bacteria, no compound).
 - Growth Control: Bacteria with broth (no compound).
 - Solvent Control: Bacteria with the highest concentration of DMSO used.
- Incubation:
 - Seal the plate and incubate at 37°C for 18-24 hours.
- Data Analysis:
 - Determine the MIC by visual inspection: the MIC is the lowest concentration of (S)-Gossypol in which there is no visible turbidity (growth).
 - Alternatively, read the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that inhibits ~90% of growth compared to the growth control.

Section 2: Antiviral Activity of (S)-Gossypol Application Note

(S)-Gossypol has demonstrated potent, broad-spectrum antiviral activity. Notably, (-)-Gossypol shows higher efficacy against Tobacco Mosaic Virus (TMV) than its (+) counterpart, an effect linked to the stimulation of reactive oxygen species (ROS) in the host plant. Against human viruses, gossypol is a powerful inhibitor of coronaviruses, including SARS-CoV-2 and its



variants.[9] Its mechanism involves directly targeting the highly conserved RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication, thereby blocking RNA synthesis.[9][10] Gossypol and its derivatives have also shown activity against Herpes Simplex Virus (HSV-II), Human Immunodeficiency Virus (HIV-1), and Zika virus.[10][11][12] For HIV-1, the proposed mechanism involves inhibiting viral entry by targeting the gp41 hydrophobic pocket.[12]

Data Presentation: Antiviral Efficacy

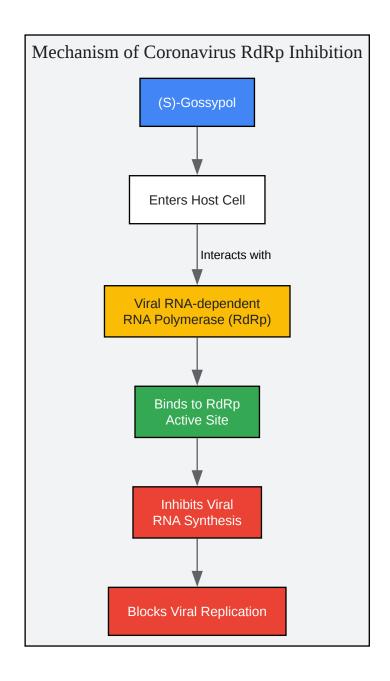
The following table summarizes the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting therapeutic index (TI) for (S)-Gossypol and related forms against various viruses.

Compoun d	Virus	Cell Line	EC50 (μM)	СС50 (µМ)	TI (CC50/EC 50)	Referenc e
(-)- Gossypol	SARS- CoV-2	Vero E6	0.84	35.43	42.17	[9]
Gossypol	SARS- CoV-2	Calu-3	0.76	39.57	52.07	[9]

Note: TI (Therapeutic Index) is a measure of a drug's safety; a higher value is more desirable.

Visualization: Antiviral Mechanism and Experimental Workflow

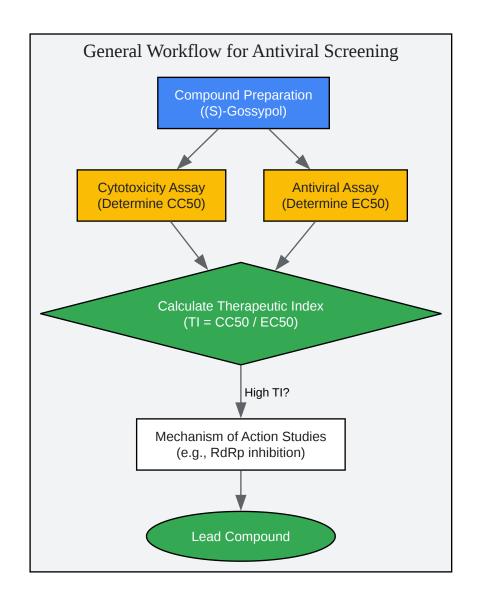




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Caption: (S)-Gossypol mechanism against coronaviruses via RdRp inhibition.





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Caption: A typical experimental workflow for evaluating antiviral compounds.

Experimental Protocols

- 1. Protocol: Antiviral Activity Assay (EC50 Determination by CPE Reduction)
- a. Principle: This assay measures the ability of a compound to protect host cells from the virus-induced cytopathic effect (CPE). The EC50 is the compound concentration that reduces CPE by 50%.[13]
- b. Materials:



- (S)-Gossypol stock solution
- Susceptible host cells (e.g., Vero E6 for SARS-CoV-2)
- Virus stock with a known titer
- Cell culture medium (e.g., DMEM with 2% FBS)
- Sterile 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®, MTT)
- Plate reader
- c. Procedure:
- Cell Seeding: Seed host cells into a 96-well plate at a density that forms a confluent monolayer after 24 hours (e.g., 2 x 10⁴ cells/well). Incubate at 37°C, 5% CO₂.
- Compound Dilution: Prepare 2-fold serial dilutions of (S)-Gossypol in cell culture medium at 2x the final desired concentrations.
- Infection and Treatment:
 - After 24 hours, remove the medium from the cell monolayer.
 - Add 100 μL of the diluted compound to the appropriate wells.
 - \circ Immediately add 100 μL of virus diluted in medium at a specific Multiplicity of Infection (MOI, e.g., 0.01).
 - Include controls:
 - Virus Control: Cells + Virus (no compound) for 100% CPE.
 - Cell Control: Cells only (no virus, no compound) for 0% CPE.
- Incubation: Incubate the plate at 37°C, 5% CO₂ for 48-72 hours, or until ~90% CPE is observed in the virus control wells.



- Data Analysis:
 - Measure cell viability in each well using a suitable reagent (e.g., MTT).
 - Calculate the percentage of CPE reduction for each concentration relative to the controls:
 % Protection = [(OD_Treated OD_VirusControl) / (OD_CellControl OD_VirusControl)] *
 100.
 - Plot the % Protection against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the EC50 value.[13]
- 2. Protocol: Cytotoxicity Assay (CC50 Determination)
- a. Principle: This assay determines the concentration of a compound that reduces the viability of uninfected host cells by 50%. It is crucial for calculating the therapeutic index.[13]
- b. Materials:
- Same as the antiviral assay, but without the virus stock.
- c. Procedure:
- Cell Seeding: Seed host cells in a 96-well plate as described above.
- Compound Treatment:
 - After 24 hours, remove the medium.
 - Prepare serial dilutions of (S)-Gossypol in fresh culture medium.
 - Add 200 μL of the diluted compound to the wells.
 - Include a "Cell Control" with medium only (no compound).
- Incubation: Incubate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO₂.
- Data Analysis:



- Measure cell viability in each well.
- Calculate the percentage of cytotoxicity for each concentration: % Cytotoxicity = [1 (OD_Treated / OD_CellControl)] * 100.
- Plot the % Cytotoxicity against the log of the compound concentration and use non-linear regression to calculate the CC50 value.[13]

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